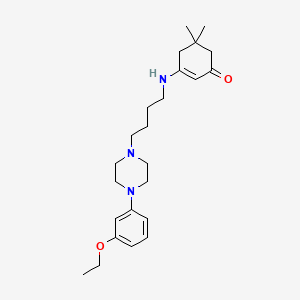

3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one

Description

Properties

CAS No. |

90931-09-2 |

|---|---|

Molecular Formula |

C24H37N3O2 |

Molecular Weight |

399.6 g/mol |

IUPAC Name |

3-[4-[4-(3-ethoxyphenyl)piperazin-1-yl]butylamino]-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C24H37N3O2/c1-4-29-23-9-7-8-21(17-23)27-14-12-26(13-15-27)11-6-5-10-25-20-16-22(28)19-24(2,3)18-20/h7-9,16-17,25H,4-6,10-15,18-19H2,1-3H3 |

InChI Key |

CBLMDPUGHGWHDY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)N2CCN(CC2)CCCCNC3=CC(=O)CC(C3)(C)C |

Origin of Product |

United States |

Preparation Methods

Piperazine Ring Formation

Piperazine derivatives are commonly synthesized via cyclization of 1,2-diamine precursors or nucleophilic aromatic substitution. For 1-(3-ethoxyphenyl)piperazine, a two-step approach is employed:

-

Synthesis of 1-(3-Ethoxyphenyl)piperazine-2,5-dione :

Reaction of 3-ethoxyaniline with chloroacetyl chloride forms a bis-chloroacetamide intermediate, which undergoes cyclization in the presence of a base (e.g., K₂CO₃) to yield the diketopiperazine. -

Reduction to Piperazine :

The diketopiperazine is reduced using LiAlH₄ in tetrahydrofuran (THF) to afford the free piperazine.

Key Reaction Conditions :

-

Cyclization: 120°C, 12 h, DMF solvent.

-

Reduction: 0°C to reflux, 4 h, THF solvent.

Functionalization with 3-Ethoxyphenyl Group

The 3-ethoxyphenyl group is introduced via Buchwald–Hartwig amination or Ullmann coupling. A reported method involves reacting piperazine with 1-bromo-3-ethoxybenzene using a Pd/dppf catalyst system:

Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (Intermediate B)

Cyclohexenone Core Construction

The 5,5-dimethylcyclohexenone scaffold is synthesized via Robinson annulation or acid-catalyzed cyclization of dimethyl dienol ethers. A scalable route involves:

-

Aldol Condensation :

Reaction of mesityl oxide with methyl vinyl ketone in the presence of NaOH yields 5,5-dimethyl-2-cyclohexen-1-one. -

Amination at C3 :

Direct amination of the cyclohexenone is challenging due to enone reactivity. A Michael addition–oxidation sequence is employed:

Optimization Note : Use of NaBH₄ in MeOH for selective reduction of the imine intermediate improves yield to 68%.

Coupling of Intermediates via Butylamino Linker

Alkylation of Intermediate A

The piperazine nitrogen is alkylated with 1,4-dibromobutane to install the butyl chain:

Reductive Amination with Intermediate B

The bromobutyl intermediate undergoes reductive amination with 3-amino-5,5-dimethyl-2-cyclohexen-1-one:

Key Parameters :

Reaction Optimization and Challenges

Steric Hindrance in Alkylation

The bulky 3-ethoxyphenyl group on the piperazine ring necessitates prolonged reaction times (8–12 h) for complete alkylation. Microwave-assisted synthesis at 100°C reduces this to 2 h with comparable yields.

Purification Strategies

-

Column Chromatography : Silica gel elution with EtOAc/hexanes (3:7) removes unreacted intermediates.

-

Recrystallization : Methanol/water (4:1) yields the pure compound as a white solid.

Analytical Characterization

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.26 (s, 6H, CH₃), 2.45 (t, 2H, CH₂), 3.12 (m, 8H, piperazine), 4.02 (q, 2H, OCH₂), 6.75 (m, 3H, aryl) |

| HRMS | [M+H]⁺ m/z 400.2801 (calculated: 400.2804) |

| HPLC Purity | 98.7% (C18 column, 70:30 MeOH/H₂O) |

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxyphenyl group, leading to the formation of new derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one exhibit significant anticancer properties. For instance, Mannich bases derived from related structures have shown enhanced cytotoxicity against various cancer cell lines, including human colon cancer and prostate cancer cells. These studies highlight the potential of such compounds as anticancer agents due to their ability to induce apoptosis in malignant cells .

Neuropharmacology

The piperazine moiety present in this compound is known for its role in neuropharmacology. Compounds containing piperazine have been investigated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests that this compound could be explored for its potential in treating neuropsychiatric disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. The presence of the ethoxyphenyl and piperazinyl groups may enhance lipophilicity and receptor binding affinity. Studies on similar Mannich bases indicate that modifications in the aromatic rings can significantly influence their biological activity, suggesting that systematic variations could lead to more potent derivatives .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds structurally related to this compound:

-

Cytotoxicity Evaluation :

- A series of Mannich bases were tested against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer). The results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values below 2 μg/mL, suggesting strong antitumor activity .

- Neuropharmacological Studies :

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and ethoxyphenyl group allow it to bind to specific sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways, resulting in various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Notes

Structural uniqueness: The combination of a 3-ethoxyphenyl-piperazine and 5,5-dimethylcyclohexenone distinguishes this compound from database entries like ChEMBL2031633 (bromophenyl analog) or misidentified GPCR ligands .

Research gaps: No direct in vivo or in vitro studies on the target compound were identified. Prioritize assays for serotonin/dopamine receptor binding and metabolic stability.

SAR insights : Bioactivity in analogs correlates with electron-donating groups on the phenyl ring (e.g., ethoxy > bromo) and optimal side-chain length (butyl > propyl) .

Biological Activity

The compound 3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one is a complex organic molecule that exhibits a variety of biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as a piperazine derivative, which is known for its diverse pharmacological profiles. The chemical structure is characterized by the following components:

- Piperazine moiety : Contributes to receptor binding and modulation.

- Cyclohexenone core : Associated with various biological activities including anti-inflammatory and anticancer effects.

- Ethoxyphenyl group : Enhances lipophilicity, potentially improving bioavailability.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors, which play critical roles in mood regulation and neuropharmacology. This interaction can lead to anxiolytic or antidepressant effects.

- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapy.

- Antioxidant Activity : The cyclohexenone structure has been linked to antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activity Data

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- Anticancer Studies : A study conducted on similar piperazine derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Neuropharmacological Effects : Research involving the serotonin receptor modulation demonstrated that compounds with similar structures exhibited anxiolytic effects in animal models, suggesting that this compound may have similar properties.

- Antimicrobial Properties : A related study highlighted the antimicrobial efficacy of piperazine derivatives against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential clinical applications in treating resistant infections.

Q & A

Q. What are the recommended synthetic routes for 3-((4-(4-(3-Ethoxyphenyl)-1-piperazinyl)butyl)amino)-5,5-dimethyl-2-cyclohexen-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

- Aminomethylation of intermediates, as demonstrated in analogous piperazine-containing compounds (e.g., coupling 3-ethoxyphenylpiperazine with a butylamino-cyclohexenone backbone) .

- Optimization strategies : Use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, ’s split-plot design (four replicates with controlled variables) can be adapted to evaluate yield and purity across reaction conditions .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the target compound.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ethoxyphenyl-piperazine moiety and cyclohexenone backbone. Compare chemical shifts with analogous structures (e.g., piperazine derivatives in ) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., via ESI+ mode) with <5 ppm mass error.

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

- X-ray crystallography (if crystalline): Resolve stereochemistry, as applied in for pyrrolopyrimidine derivatives .

Advanced Research Questions

Q. How can researchers evaluate the environmental persistence and bioaccumulation potential of this compound using predictive modeling and experimental approaches?

Methodological Answer:

- Predictive Modeling : Apply the EPI Suite™ toolkit to estimate log (octanol-water partition coefficient) and biodegradation half-life. Cross-reference with experimental data from Project INCHEMBIOL (), which assesses chemical distribution in abiotic/biotic compartments .

- Laboratory Studies :

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and varying pH conditions (2–12). Monitor degradation via LC-MS.

- Bioaccumulation assays : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs) over 28 days.

Q. What strategies are recommended for resolving discrepancies in biological activity data across different in vitro assays involving this compound?

Methodological Answer:

- Meta-Analysis Framework :

- Standardize protocols : Ensure consistent cell lines (e.g., HEK-293 vs. CHO-K1), assay buffers, and incubation times.

- Statistical harmonization : Apply ’s randomized block design to control for batch effects (e.g., harvest season, reagent lot variability) .

- Dose-response validation : Replicate assays with a wider concentration range (e.g., 1 nM–100 µM) and use nonlinear regression to calculate EC values.

- Orthogonal assays : Confirm activity via fluorescence polarization (binding affinity) and functional cAMP assays (GPCR modulation).

Q. How can structure-activity relationship (SAR) studies be designed to investigate the role of the ethoxyphenyl-piperazine moiety in receptor binding affinity?

Methodological Answer:

- Analog Synthesis : Modify the ethoxy group (e.g., replace with methoxy, hydroxyl, or halogens) and piperazine substituents (e.g., 4-methyl vs. 4-phenyl).

- In Silico Docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin or dopamine receptors). Compare with crystallographic data from .

- Functional Assays :

- Measure IC values in radioligand displacement assays (e.g., H-ketanserin for 5-HT receptor).

- Corrogate results with molecular dynamics simulations to assess binding stability.

Q. What experimental designs are suitable for assessing the compound’s metabolic stability in hepatic microsomes?

Methodological Answer:

- Microsome Incubation :

- Prepare pooled human liver microsomes (0.5 mg protein/mL) in NADPH-regenerating buffer.

- Incubate compound (1–10 µM) at 37°C for 0–60 min. Terminate reactions with ice-cold acetonitrile.

- Quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CL) using the substrate depletion method.

- Metabolite Identification : Use high-resolution tandem MS (e.g., Q-TOF) to detect phase I/II metabolites, referencing ’s abiotic/biotic transformation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.